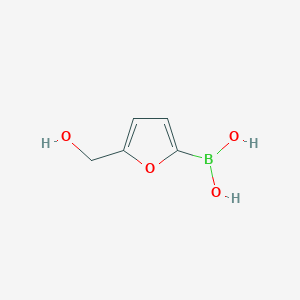
3-Amino-5-hydroxybenzoic acid
Übersicht
Beschreibung
3-Amino-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is significant in various biochemical pathways and has applications in the synthesis of antibiotics and other bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-nitro-4-chlorobenzoic acid, followed by reduction and hydrolysis. The process typically involves the following steps :
Nitration: 3-nitro-4-chlorobenzoic acid is reacted with a sodium hydroxide solution at 100-105°C to obtain 3-nitro-4-hydroxybenzoic acid.
Reduction: The nitro compound is then reduced using a catalyst under pressurized conditions at 95-100°C to yield 3-amino-4-hydroxybenzoic acid hydrochloride.
Hydrolysis: The hydrochloride is dissolved in water, adjusted with an inorganic base solution, and precipitated to obtain the final product.
Industrial Production Methods: Industrial production of this compound often involves the use of the aminoshikimic acid pathway in bacteria such as Amycolatopsis mediterranei and Streptomyces. This pathway provides a sustainable and efficient method for producing the compound on a large scale .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Amino-5-Hydroxybenzoesäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Aminogruppe kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die Verbindung kann aufgrund des Vorhandenseins von aktivierenden Gruppen elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) werden unter Hydrierungsbedingungen eingesetzt.
Substitution: Halogenierungsmittel wie Brom oder Chlor können unter milden Bedingungen verwendet werden.
Wichtigste gebildete Produkte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und andere reduzierte Derivate.
Substitution: Halogenierte Benzoesäuren und andere substituierte Derivate
Wissenschaftliche Forschungsanwendungen
3-Amino-5-Hydroxybenzoesäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird in Studien zur Untersuchung von Enzymmechanismen und Stoffwechselwegen verwendet.
Medizin: Es ist ein wichtiges Zwischenprodukt bei der Herstellung von Antikrebs- und antimikrobiellen Wirkstoffen.
Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-5-Hydroxybenzoesäure beinhaltet seine Rolle als Vorläufer bei der Biosynthese von Antibiotika. Die Verbindung wird durch enzymatische Reaktionen in verschiedene bioaktive Moleküle umgewandelt. So wird die Verbindung beispielsweise bei der Biosynthese von Ansamycinen durch Enzyme wie AHBA-Synthase einer Reihe von Transformationen unterzogen. Diese Enzyme ermöglichen die Bildung der mC7N-Einheit, einem wichtigen Strukturbestandteil von Ansamycinen .
Ähnliche Verbindungen:
3-Amino-4-Hydroxybenzoesäure: Ähnlich in der Struktur, aber mit der Hydroxylgruppe an der vierten Position.
4-Amino-3-Hydroxybenzoesäure: Ähnlich in der Struktur, aber mit der Aminogruppe an der vierten Position.
5-Amino-2-Hydroxybenzoesäure: Ähnlich in der Struktur, aber mit der Aminogruppe an der fünften Position.
Einzigartigkeit: 3-Amino-5-Hydroxybenzoesäure ist aufgrund der spezifischen Positionierung ihrer funktionellen Gruppen einzigartig, was sie zu einem entscheidenden Zwischenprodukt bei der Biosynthese bestimmter Antibiotika macht. Ihre Rolle bei der Bildung der mC7N-Einheit unterscheidet sie von anderen ähnlichen Verbindungen .
Wirkmechanismus
The mechanism of action of 3-amino-5-hydroxybenzoic acid involves its role as a precursor in the biosynthesis of antibiotics. The compound is converted into various bioactive molecules through enzymatic reactions. For example, in the biosynthesis of ansamycins, the compound undergoes a series of transformations catalyzed by enzymes such as AHBA synthase. These enzymes facilitate the formation of the mC7N unit, a key structural component of ansamycins .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-hydroxybenzoic acid: Similar in structure but with the hydroxyl group at the fourth position.
4-Amino-3-hydroxybenzoic acid: Similar in structure but with the amino group at the fourth position.
5-Amino-2-hydroxybenzoic acid: Similar in structure but with the amino group at the fifth position.
Uniqueness: 3-Amino-5-hydroxybenzoic acid is unique due to its specific positioning of functional groups, which makes it a crucial intermediate in the biosynthesis of certain antibiotics. Its role in the formation of the mC7N unit distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
3-amino-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEJHSFTZVMSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226947 | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76045-71-1 | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJU6MLE7KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)




![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)







![1-[(2-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B173432.png)
